molecular formula C13H14N2O7S3 B2820510 sulfo-SPDB CAS No. 1193111-39-5

sulfo-SPDB

Cat. No. B2820510
Key on ui cas rn: 1193111-39-5
M. Wt: 406.44
InChI Key: FUHCFUVCWLZEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08598362B2

Procedure details

To a solution of 4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid (0.292 mg, 0.944 μmol) in DMA (8 mL) was added 1-hydroxypyrrolidine-2,5-dione (0.120 mg, 1.043 μmol) and N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine (EDC, 0.647 mg, 4.17 μmol. The reaction mixture was stirred overnight, evaporated and purified on a SiO2 cartridge (40 g) eluting with a mixture of Acetone/DCM/HOAc (4:1:0.01). Product containing fractions were pooled, evaporated and solidified with EtOH/Tol/Hexane to afford 1-(2,5-dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid (sulfo-SPDB, 0.270 mg, 0.664 μmol, 70.4% yield).
Name
4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid
Quantity
0.292 mg
Type
reactant
Reaction Step One
Quantity
0.12 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[S:7][S:8][CH2:9][CH2:10][CH:11]([S:15]([OH:18])(=[O:17])=[O:16])[C:12]([OH:14])=[O:13].O[N:20]1[C:24](=[O:25])[CH2:23][CH2:22][C:21]1=[O:26].C(N=C=NCCCN(C)C)C>CC(N(C)C)=O>[O:26]=[C:21]1[CH2:22][CH2:23][C:24](=[O:25])[N:20]1[O:13][C:12](=[O:14])[CH:11]([S:15]([OH:18])(=[O:16])=[O:17])[CH2:10][CH2:9][S:8][S:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1

Inputs

Step One
Name
4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid
Quantity
0.292 mg
Type
reactant
Smiles
N1=C(C=CC=C1)SSCCC(C(=O)O)S(=O)(=O)O
Name
Quantity
0.12 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified on a SiO2 cartridge (40 g)
WASH
Type
WASH
Details
eluting with a mixture of Acetone/DCM/HOAc (4:1:0.01)
ADDITION
Type
ADDITION
Details
Product containing fractions
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1N(C(CC1)=O)OC(C(CCSSC1=NC=CC=C1)S(=O)(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.664 μmol
AMOUNT: MASS 0.27 mg
YIELD: PERCENTYIELD 70.4%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.